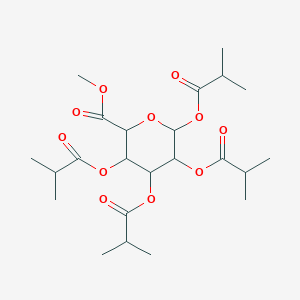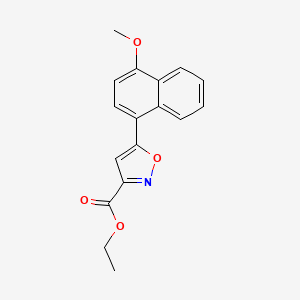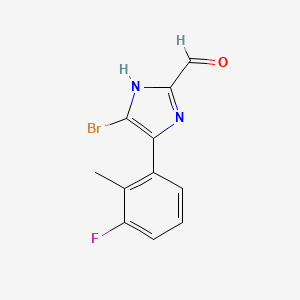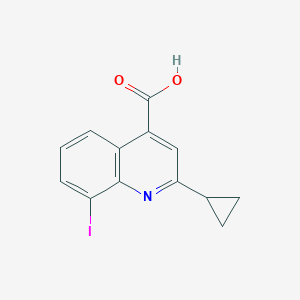
2-Cyclopropyl-8-iodoquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure includes a quinoline core with a cyclopropyl group at the 2-position, an iodine atom at the 8-position, and a carboxylic acid group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatin reacts with ketones in the presence of a strong nucleophile, typically hydroxide . Another approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then converted to the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The iodine atom at the 8-position can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and mechanisms involving quinoline derivatives.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-Methyl-4-phenylquinoline-3-carboxylic acid
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
Uniqueness
2-Cyclopropyl-8-iodoquinoline-4-carboxylic acid is unique due to the presence of the cyclopropyl group and the iodine atom, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for easy substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H10INO2 |
|---|---|
Poids moléculaire |
339.13 g/mol |
Nom IUPAC |
2-cyclopropyl-8-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10INO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17) |
Clé InChI |
YKAGIWSHPIGAQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C=CC=C3I)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
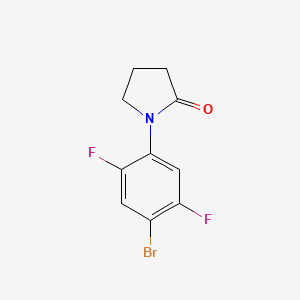
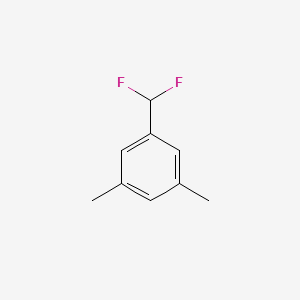

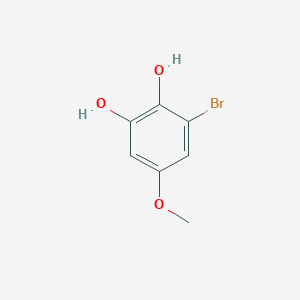
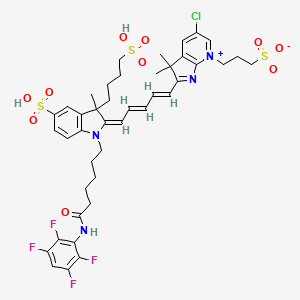
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
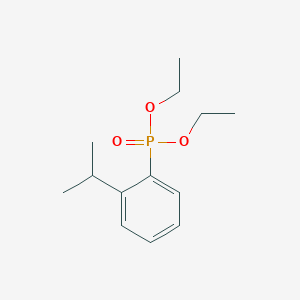
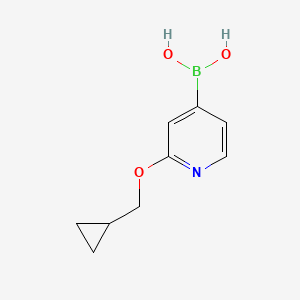
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)
